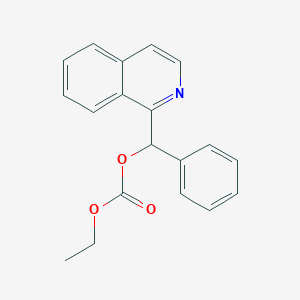
5-Methyl-2-phenyl-4-tetradecanoyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one: is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methyl group, a phenyl group, and a tetradecanoyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the condensation of an appropriate β-keto ester with hydrazine hydrate to form the pyrazolone ring.
Substitution Reactions: The pyrazolone ring is then subjected to substitution reactions to introduce the methyl and phenyl groups. This can be achieved through alkylation and arylation reactions using suitable alkyl halides and aryl halides, respectively.
Acylation: The final step involves the acylation of the pyrazolone ring with tetradecanoyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to maximize product formation and minimize side reactions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted pyrazolone derivatives with new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, analgesic, and antipyretic agent.
Biological Studies: Studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-3-methyl-4-acetyl-1H-pyrazol-5(4H)-one
- 3-Methyl-1-phenyl-4-butyryl-1H-pyrazol-5(4H)-one
- 3-Methyl-1-phenyl-4-hexanoyl-1H-pyrazol-5(4H)-one
Comparison
Compared to similar compounds, 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one is unique due to its longer tetradecanoyl chain, which may influence its lipophilicity, biological activity, and interaction with molecular targets. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
116655-20-0 |
|---|---|
Molekularformel |
C24H36N2O2 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-4-tetradecanoyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C24H36N2O2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(27)23-20(2)25-26(24(23)28)21-17-14-13-15-18-21/h13-15,17-18,23H,3-12,16,19H2,1-2H3 |
InChI-Schlüssel |
TZIWTXKUDFFQOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)



![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)
![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)



